molecular formula C₂₅H₃₄N₂O₃ B1152734 Deschloro Cetirizine tert-Butyl Ester

Deschloro Cetirizine tert-Butyl Ester

Cat. No.: B1152734
M. Wt: 410.55
Attention: For research use only. Not for human or veterinary use.
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Description

Deschloro Cetirizine tert-Butyl Ester is a structural analog of cetirizine, a second-generation antihistamine widely used for allergic conditions. The compound is characterized by the absence of a chlorine atom ("deschloro") and the substitution of the carboxylic acid group in cetirizine with a tert-butyl ester moiety. These modifications alter its physicochemical properties, including lipophilicity, solubility, and metabolic stability, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C₂₅H₃₄N₂O₃

Molecular Weight

410.55

Origin of Product

United States

Comparison with Similar Compounds

Cetirizine and Hydroxyzine

  • Structural Differences : Cetirizine is the carboxylated metabolite of hydroxyzine, retaining antihistaminic activity but with reduced central nervous system (CNS) penetration due to its polar carboxylic acid group. Deschloro Cetirizine tert-Butyl Ester lacks the chlorine atom present in cetirizine and replaces the acid with a hydrophobic tert-butyl ester.
  • Receptor Selectivity: Cetirizine exhibits high selectivity for peripheral H1 receptors, minimizing sedation. Hydroxyzine, in contrast, readily crosses the blood-brain barrier (BBB) due to its non-polar structure, causing pronounced CNS effects.
  • Key Data :

    Property Cetirizine Hydroxyzine This compound (Predicted)
    Molecular Weight 388.9 g/mol 374.9 g/mol ~430–450 g/mol
    LogP (Lipophilicity) 1.5 3.8 ~4.2 (estimated)
    BBB Penetration Low High Moderate (hypothetical)

Terfenadine and Fexofenadine

  • Metabolic Relationship : Terfenadine (a prodrug) is metabolized to fexofenadine, which lacks terfenadine’s carboxyl group. This compound shares structural parallels with fexofenadine in terms of ester modifications but differs in the retention of cetirizine’s core structure.
  • Chromatographic Behavior : Studies show that cetirizine’s carboxyl group improves chromatographic alignment with fexofenadine compared to terfenadine, which lacks this group. The tert-butyl ester in this compound may result in retention time shifts similar to terfenadine due to altered polarity .

Cetirizine Polyethylene Glycol (PEG) Ester

  • Esterification Effects: Cetirizine PEG ester (CAS 1509941-93-8) incorporates a hydrophilic PEG chain, enhancing aqueous solubility.
  • Metabolic Stability : PEG esters are typically designed for sustained release, while tert-butyl esters may undergo faster enzymatic hydrolysis in vivo, releasing the active carboxylic acid form .

Pharmacological and Toxicological Considerations

  • Receptor Binding : Cetirizine’s selectivity for H1 receptors over sedative receptors (e.g., muscarinic) is retained in its analogs. However, the absence of chlorine in this compound might reduce H1 affinity, as chlorine atoms in antihistamines often enhance receptor interactions through hydrophobic binding .
  • Toxicity Profile: Ester derivatives like PEG esters show lower acute toxicity (e.g., higher LD50 values) due to delayed hydrolysis.

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